![molecular formula C11H9ClN4S B287515 6-(2-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287515.png)
6-(2-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of triazolo-thiadiazoles and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 6-(2-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also inhibit bacterial growth by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits various biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect cells from oxidative damage. It may also have anti-inflammatory effects, which may help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(2-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in research.
Future Directions
There are several future directions for research on 6-(2-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action to better understand how it exhibits its biological activities. Another direction is to explore its potential use in combination with other compounds to enhance its biological activity. Additionally, further research is needed to determine its potential use in treating specific diseases, such as cancer and bacterial infections.
Synthesis Methods
The synthesis of 6-(2-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multistep process. The starting material is 2-chlorobenzylamine, which is reacted with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate is then reacted with 3-methyl-1,2,4-triazole-5-thiol to form the final product.
Scientific Research Applications
6-(2-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties. It has been studied for its potential use in treating various diseases, including cancer, bacterial infections, and inflammation.
properties
Product Name |
6-(2-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
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Molecular Formula |
C11H9ClN4S |
Molecular Weight |
264.73 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H9ClN4S/c1-7-13-14-11-16(7)15-10(17-11)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3 |
InChI Key |
NKKFEMAMYBPHIM-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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